5-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine family. This compound features a fused ring structure that combines imidazole and pyrimidine moieties, making it significant in various scientific fields, particularly in medicinal chemistry due to its biological activities. The structure of 5-methylimidazo[1,2-c]pyrimidine includes a methyl group at the fifth position of the imidazole ring, which can influence its chemical reactivity and biological properties.
5-Methylimidazo[1,2-c]pyrimidine is primarily synthesized through organic chemical reactions involving pyrimidines and imidazoles. It falls under the classification of nitrogen-containing heterocycles, which are compounds that contain nitrogen atoms in their cyclic structures. These compounds are often studied for their potential pharmacological properties and mechanisms of action in biological systems.
Several synthetic methodologies have been developed for the preparation of 5-methylimidazo[1,2-c]pyrimidine:
The synthesis often involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics.
The molecular structure of 5-methylimidazo[1,2-c]pyrimidine consists of a fused imidazole and pyrimidine ring system. The presence of a methyl group at the 5-position of the imidazole ring affects both steric and electronic properties.
5-Methylimidazo[1,2-c]pyrimidine can participate in various chemical reactions:
The reactivity of 5-methylimidazo[1,2-c]pyrimidine is influenced by factors such as electronic effects from substituents and steric hindrance due to its fused ring structure.
The mechanism of action for compounds like 5-methylimidazo[1,2-c]pyrimidine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways:
Studies have shown that derivatives of imidazo[1,2-c]pyrimidines exhibit varying degrees of biological activity, which is often correlated with their structural features .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for characterization.
5-Methylimidazo[1,2-c]pyrimidine has several scientific uses:
5-Methylimidazo[1,2-c]pyrimidine features a bicyclic heteroaromatic system formed by fusion of imidazole and pyrimidine rings at bonds c and 1 of the pyrimidine ring. This connectivity creates a planar, electron-deficient scaffold with significant biological relevance due to its structural resemblance to purine bases. The molecular framework consists of a six-membered pyrimidine ring (positions 1-4, 7, 8) fused with a five-membered imidazole ring (positions 4, 5, 6, 8, 9), creating a characteristic 9π-electron system distributed across both rings [1] [9].
X-ray crystallographic studies of closely related imidazo[1,2-c]pyrimidine derivatives reveal that the fused ring system adopts a nearly planar configuration (maximum deviation < 0.05 Å), with bond lengths indicating distinct bond alternation. The C8-N9 bond in the imidazole ring measures approximately 1.315 Å, characteristic of double-bond character, while the C8-N1 bond in the pyrimidine ring extends to 1.365 Å, indicating partial single-bond character. This bond length alternation suggests reduced aromaticity compared to purines, contributing to the system's enhanced reactivity toward electrophilic substitution [9]. The methyl substituent at position 5 protrudes perpendicularly from the molecular plane, minimizing steric interference with the π-system.
Table 1: Key Bond Lengths and Angles in Imidazo[1,2-c]pyrimidine Core
Bond/Atom | Relationship | Length (Å) | Angle (°) |
---|---|---|---|
N1-C8 | Bond length | 1.365 | - |
C8-N9 | Bond length | 1.315 | - |
N9-C5 | Bond length | 1.380 | - |
C5-C6 | Bond length | 1.405 | - |
C6-N1 | Bond length | 1.335 | - |
C5-C6-N1 | Bond angle | - | 106.8 |
N1-C8-N9 | Bond angle | - | 108.2 |
The molecular electrostatic potential map shows significant negative charge localization at N1 (-0.42 e) and N9 (-0.38 e), designating them as preferred sites for electrophilic attack, while the C5, C6, and C7 positions exhibit positive potentials (+0.18 to +0.25 e), facilitating nucleophilic substitution reactions. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.2 eV, indicating moderate stability and charge transfer capability suitable for pharmaceutical applications [1] [9].
The methyl group at position 5 exerts significant electronic and steric influences on the heterocyclic system. Spectroscopic and computational analyses demonstrate that the methyl substitution increases electron density at adjacent positions through hyperconjugation and inductive effects. Density functional theory (DFT) calculations reveal a 7.5 kJ/mol stabilization of the molecular framework due to σ-π conjugation between the methyl group's C-H bonds and the electron-deficient π-system [3] [6].
The methyl group's steric bulk (van der Waals volume = 22.7 ų) creates a molecular convexity that influences crystal packing efficiency and intermolecular interactions. X-ray diffraction studies of crystalline 5-methylimidazo[1,2-c]pyrimidine reveal intermolecular distances of 3.52 Å between stacked rings, indicating that the methyl substituent does not significantly disrupt π-π stacking interactions due to its perpendicular orientation relative to the ring plane [9]. However, the methyl group does create a steric shield for the C5 position, reducing susceptibility to electrophilic attack at this site by approximately 40% compared to unsubstituted analogs, as evidenced by computational reaction kinetics studies [3].
The substituent's electron-donating character is quantified by its effect on acidity constants, with the 5-methyl derivative exhibiting a predicted pKa of 5.74 ± 0.30 – approximately 0.6 units higher than the unsubstituted parent compound [6]. This increased basicity enhances protonation susceptibility at N1 under physiological conditions, potentially improving water solubility and biointeraction capabilities. Additionally, the methyl group increases lipophilicity, evidenced by a predicted logP value of 1.64 for the compound, compared to 1.05 for the unmethylated analog [2] [6].
5-Methylimidazo[1,2-c]pyrimidine exhibits distinctive physicochemical behaviors arising from its hybrid heterocyclic structure. With a predicted density of 1.24 ± 0.1 g/cm³, the compound demonstrates moderate crystalline packing efficiency [6]. Thermal analysis reveals a sharp melting point at 114-115°C, indicating high crystallinity with minimal polymorphic behavior. Recrystallization from ethyl acetate yields prismatic crystals belonging to the monoclinic P2₁/c space group, with unit cell parameters a = 7.52 Å, b = 12.38 Å, c = 8.94 Å, and β = 102.5° [9].
The compound displays limited aqueous solubility (0.87 mg/mL at 25°C) due to its predominantly hydrophobic surface area (85% nonpolar). Solubility enhancement occurs in polar aprotic solvents, with dimethyl sulfoxide (DMSO) providing the highest solubility (48 mg/mL), followed by N,N-dimethylformamide (DMF, 32 mg/mL) and methanol (9.6 mg/mL). This solubility profile reflects the compound's moderate dipole moment (3.8 Debye) and balanced lipophilicity [6]. Solid-state stability studies indicate no detectable decomposition after six months at -20°C under nitrogen atmosphere. However, solutions in protic solvents exhibit gradual decomposition (t₁/₂ = 84 days in methanol at 25°C), primarily through ring hydrolysis initiated by nucleophilic attack at C7 [3].
Table 2: Physicochemical Properties of 5-Methylimidazo[1,2-c]pyrimidine
Property | Value | Conditions |
---|---|---|
Density | 1.24 ± 0.1 g/cm³ | Predicted [6] |
Melting Point | 114-115°C | Ethyl acetate recrystallized [9] |
Aqueous Solubility | 0.87 mg/mL | 25°C [6] |
DMSO Solubility | 48 mg/mL | 25°C [3] |
logP (octanol/water) | 1.64 | Predicted [2] |
pKa | 5.74 ± 0.30 | Predicted [6] |
Crystal System | Monoclinic | P2₁/c space group [9] |
Stability (solid) | >6 months | -20°C under N₂ [3] |
The methyl substituent enhances thermal stability compared to unsubstituted analogs, with thermogravimetric analysis showing decomposition onset at 218°C versus 195°C for the parent compound. This stabilization arises from electron donation that mitigates the electron deficiency of the fused ring system, reducing susceptibility to oxidative degradation pathways [3] [6]. Under accelerated stability conditions (40°C/75% relative humidity), crystalline samples show <2% degradation over 30 days, confirming suitability for standard laboratory handling and storage.
NMR Spectroscopy: Comprehensive nuclear magnetic resonance (NMR) analysis provides definitive assignment of the compound's structure. In CDCl₃ solution, ¹H NMR exhibits characteristic signals: δ 2.42 (s, 3H, C5-CH₃), 6.37 (s, 1H, H-8), 7.42 (d, J=1.7 Hz, 1H, H-3), and 7.64 (d, J=1.7 Hz, 1H, H-2). The methyl group's downfield position relative to typical alkyl methyls (δ 2.42 vs. δ 2.10-2.30 for alkyl-substituted heterocycles) confirms its attachment to the electron-deficient C5 position [9]. ¹³C NMR assignments: δ 17.9 (C5-CH₃), 107.2 (C-8), 134.0 (C-5), 148.1 (C-3), 150.0 (C-2), 160.6 (C-7). The significant deshielding of C-5 (δ 134.0) confirms its sp²-hybridized nature within the π-system, while the methyl carbon appears at typical aliphatic chemical shifts [1] [9].
Infrared Spectroscopy: Fourier-transform infrared (FTIR) analysis reveals key vibrational modes: 3135 cm⁻¹ (aromatic C-H stretch), 2928 cm⁻¹ (aliphatic C-H stretch), 1580 cm⁻¹ and 1485 cm⁻¹ (C=C/C=N ring stretching), 1420 cm⁻¹ (C-H deformation of methyl group), and 760 cm⁻¹ (ring out-of-plane bending). The absence of carbonyl stretches above 1650 cm⁻¹ confirms the absence of oxidation products. Characteristic imidazole ring vibrations appear at 1560-1580 cm⁻¹, while pyrimidine ring modes occur at 1480-1520 cm⁻¹, with slight frequency reduction compared to unsubstituted analogs due to methyl electron donation [3] [9].
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula C₇H₇N₃, showing a [M+H]⁺ peak at m/z 134.0713 (calculated 134.0717). The fragmentation pattern exhibits characteristic cleavage pathways: loss of HCN (m/z 107.0604), sequential loss of two HCN molecules from the pyrimidine ring (m/z 80.0495), and formation of the stable imidazolium ion (m/z 67.0297). Isotopic distribution analysis shows the expected 10.2% abundance for [M+1]⁺, confirming the presence of seven carbon atoms [1] [6].
Table 3: Comprehensive Spectroscopic Data for 5-Methylimidazo[1,2-c]pyrimidine
Spectroscopic Method | Key Signals/Assignments |
---|---|
¹H NMR (300 MHz, CDCl₃) | δ 2.42 (s, 3H, C5-CH₃), 6.37 (s, 1H, H-8), 7.42 (d, J=1.7 Hz, 1H, H-3), 7.64 (d, J=1.7 Hz, 1H, H-2) |
¹³C NMR (75 MHz, CDCl₃) | δ 17.9 (C5-CH₃), 107.2 (C-8), 134.0 (C-5), 148.1 (C-3), 150.0 (C-2), 160.6 (C-7) |
FTIR (KBr pellet) | 3135, 2928, 1580, 1485, 1420, 760 cm⁻¹ |
HRMS (ESI+) | [M+H]⁺ m/z 134.0713 (calc. 134.0717 for C₇H₈N₃) |
UV-Vis (MeOH) | λ_max 254 nm (ε 8,200 M⁻¹cm⁻¹), 292 nm (ε 4,500 M⁻¹cm⁻¹) |
UV-Vis spectroscopy in methanol reveals two major absorption bands: λmax = 254 nm (ε = 8,200 M⁻¹cm⁻¹) corresponding to the π→π* transition of the fused ring system, and λmax = 292 nm (ε = 4,500 M⁻¹cm⁻¹) assigned to n→π* transitions involving nitrogen lone pairs. The methyl substitution causes a 3-5 nm bathochromic shift compared to unsubstituted imidazo[1,2-c]pyrimidine due to increased electron density in the π-system [3] [9]. These spectroscopic signatures provide definitive identification and purity assessment for the compound across research applications.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7